molecular formula C8H7BBrFO3 B1280816 4-Bromoacetyl-3-fluorophenylboronic acid CAS No. 481725-36-4

4-Bromoacetyl-3-fluorophenylboronic acid

Cat. No. B1280816
M. Wt: 260.85 g/mol
InChI Key: BXVHKBNJUHSCRF-UHFFFAOYSA-N
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Description

4-Bromoacetyl-3-fluorophenylboronic acid is a chemical compound with the CAS Number: 481725-36-4. It has a molecular weight of 260.86 . The IUPAC name for this compound is 4-(bromoacetyl)-3-fluorophenylboronic acid .


Molecular Structure Analysis

The InChI code for 4-Bromoacetyl-3-fluorophenylboronic acid is 1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Bromoacetyl-3-fluorophenylboronic acid has a molecular weight of 260.86 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromoacetyl-3-fluorophenylboronic acid has been synthesized from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction, protection of carbonyl with ethanediol, Grignard reaction again, and substitution by borono group, achieving an overall yield of 54% (Liu Zao, 2005).
  • Another study demonstrated the synthesis of 2-bromo-3-fluorobenzonitrile, an important precursor, using a similar bromodeboronation process (Ronald H. Szumigala et al., 2004).

Application in Fluorescent Labeling and HPLC Analysis

  • It has been used as a fluorescent labelling reagent in pre-column derivatization for the HPLC separation of biologically active carboxylic acids, such as fatty acids and bile acids (R. Gatti et al., 1992). This approach enables sensitive detection and analysis of these compounds.
  • Additionally, 4-Bromoacetyl-3-fluorophenylboronic acid derivatives have been utilized for the determination of carboxylic acid salts in pharmaceuticals using HPLC after pre-column fluorogenic labelling (R. Gatti et al., 1996).

Role in Suzuki-Miyaura Cross-Coupling Reactions

  • In the field of organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, derivatives of 4-Bromoacetyl-3-fluorophenylboronic acid have been used to prepare fluorinated biphenyl derivatives, which are significant in pharmaceutical and material science applications (Roghayeh Sadeghi Erami et al., 2017).

Educational Application

  • It's also been included in undergraduate laboratory experiments to educate students on low-barrier high-throughput experimentation techniques, particularly focusing on the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction (Jisun Lee et al., 2020).

Exploration in Novel Derivatives Synthesis

  • Various studies have explored the synthesis of new derivatives using 4-Bromoacetyl-3-fluorophenylboronic acid or its analogs, demonstrating its versatility in producing compounds with potential applications in areas like pharmacology and material science (H. Ikram et al., 2015).

Safety And Hazards

The safety information for 4-Bromoacetyl-3-fluorophenylboronic acid indicates that it is a hazardous compound. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

[4-(2-bromoacetyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVHKBNJUHSCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)CBr)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478221
Record name 4-Bromoacetyl-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoacetyl-3-fluorophenylboronic acid

CAS RN

481725-36-4
Record name 4-Bromoacetyl-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven-dried, 500-milliliter, 3-necked, round-bottomed flask was charged with 5 grams (27.4 millimole) of 4-acetyl-3-fluorophenyl boronic acid and 25 milliliters of methanol under a nitrogen atmosphere. The solution was cooled to 0° C. using an ice bath. To this solution was added 0.2 milliliters (0.55 equivalents) of glacial acetic acid. In a 100 milliliters Erlenmeyer flask was taken 1.27 milliliters (3.95 grams, 24 millimole, 0.9 equivalents) of elemental bromine dissolved in 4 milliliters of cold methanol. The bromine solution was added dropwise to the above solution at 0° C. using an addition funnel. With the addition of Br2, the solution slowly turned light orange and finally to dark orange when addition was complete. After about 5-6 hours, the progress of the reaction was monitored by NMR. Depending on the progress of reaction, another 10-20 mole % of bromine was added after cooling the solution to 0° C. Total reaction time was approximately 24 hours.
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